molecular formula C15H13ClN2O3S B2688640 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate CAS No. 1396783-45-1

1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate

Cat. No.: B2688640
CAS No.: 1396783-45-1
M. Wt: 336.79
InChI Key: HMARGQHOJVNZSI-UHFFFAOYSA-N
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Description

1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their broad range of biological activities and are commonly used in medicinal chemistry. This particular compound features a benzimidazole core substituted with a methyl group at the 1-position and a sulfonate ester group at the 5-position, which is further substituted with a 3-chloro-2-methylbenzene moiety.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate typically involves multiple steps:

    Formation of the benzimidazole core: This can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.

    Methylation: The benzimidazole core is then methylated at the 1-position using methyl iodide in the presence of a base such as potassium carbonate.

    Sulfonation: The methylated benzimidazole is then reacted with chlorosulfonic acid to introduce the sulfonate group at the 5-position.

    Substitution with 3-chloro-2-methylbenzene: Finally, the sulfonate ester is formed by reacting the sulfonated benzimidazole with 3-chloro-2-methylbenzene in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen replacing oxygen or other electronegative atoms.

    Substitution: Substituted derivatives where the chlorine atom is replaced by the nucleophile.

Scientific Research Applications

1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to other biologically active benzimidazole derivatives.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a benzimidazole core.

    Omeprazole: An antiulcer drug with a substituted benzimidazole structure.

    Metronidazole: An antibacterial and antiprotozoal agent with a nitroimidazole core.

Uniqueness

1-methyl-1H-benzo[d]imidazol-5-yl 3-chloro-2-methylbenzenesulfonate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chloro-2-methylbenzene moiety enhances its lipophilicity and potential interactions with biological membranes, making it a valuable compound for further research and development.

Properties

IUPAC Name

(1-methylbenzimidazol-5-yl) 3-chloro-2-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O3S/c1-10-12(16)4-3-5-15(10)22(19,20)21-11-6-7-14-13(8-11)17-9-18(14)2/h3-9H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMARGQHOJVNZSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)S(=O)(=O)OC2=CC3=C(C=C2)N(C=N3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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